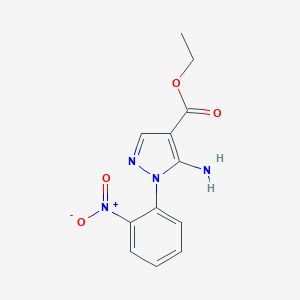
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their various therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions . For instance, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide .Aplicaciones Científicas De Investigación
Field: Pharmaceutical Sector
- Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector .
- The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Application: Biological and Pharmacological Applications
- The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
Methods of Application or Experimental Procedures
- Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
- A new series of dispersed disazo dyes containing pyrazole and isoxazole groups were synthesized by a series of synthesis processes .
Results or Outcomes
- The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .
Field: Organic Synthesis
- The Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
- This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Application: Construction of Biologically Active Compounds
- The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
- This review article discloses various literature reports about Sandmeyer-related transformations developed during 2000–2021 which give different ideas to synthetic chemists about further development of new and efficient protocols for Sandmeyer reaction .
Methods of Application or Experimental Procedures
- Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
- Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .
Results or Outcomes
- Literature study reveals the importance of metal-catalyzed cross-coupling reactions which are extensively used in organic synthesis and in the pharmaceutical industry .
- These reactions are carried out by the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .
Field: Organic Synthesis
- The Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
- This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Application: Construction of Biologically Active Compounds
- The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
- This review article discloses various literature reports about Sandmeyer-related transformations developed during 2000–2021 which give different ideas to synthetic chemists about further development of new and efficient protocols for Sandmeyer reaction .
Methods of Application or Experimental Procedures
- Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
- Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .
Results or Outcomes
- Literature study reveals the importance of metal-catalyzed cross-coupling reactions which are extensively used in organic synthesis and in pharmaceutical industry .
- These reactions are carried out by the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZENFUUIIWCQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433886 |
Source


|
| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
16459-33-9 |
Source


|
| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

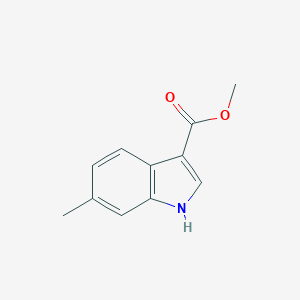

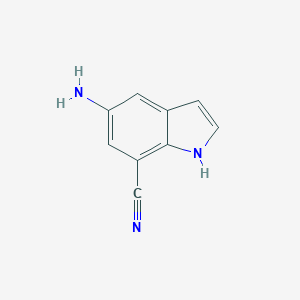
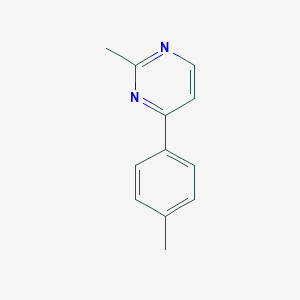
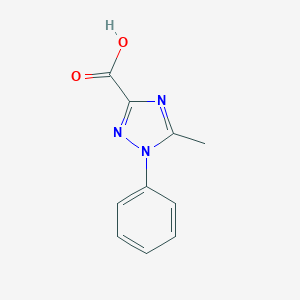
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
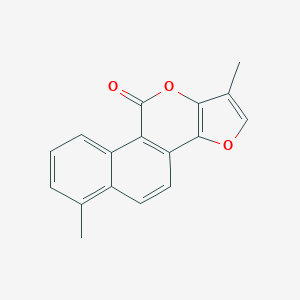
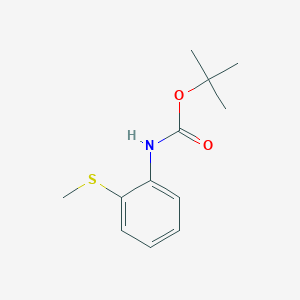
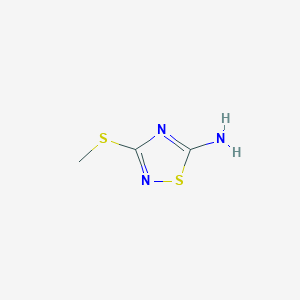

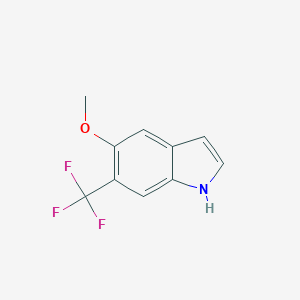
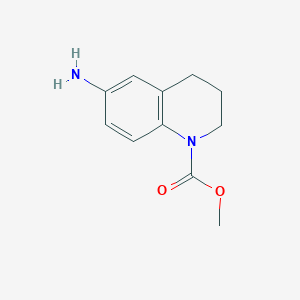
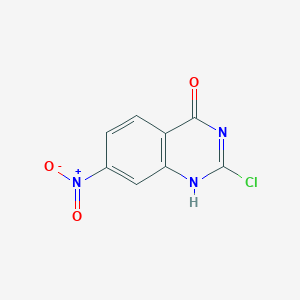
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)